Differential FTase Inhibition: IC50 Comparison with Tipifarnib (R-Enantiomer)
The Tipifarnib S enantiomer is characterized by a profound reduction in farnesyltransferase (FTase) inhibitory activity compared to the active R-enantiomer. While the R-enantiomer (Tipifarnib) potently inhibits FTase with an IC50 of 0.6 nM, the S enantiomer is consistently reported as the 'less active' or 'inactive' isomer . Although a precise IC50 for the S enantiomer is not typically provided due to its low activity, the qualitative difference in potency against the primary target is the foundational rationale for its use as a negative control. The stark contrast is explicitly noted in the literature, where the S enantiomer's lack of activity is leveraged to confirm on-target effects of the R-enantiomer [1].
| Evidence Dimension | FTase Enzyme Inhibition |
|---|---|
| Target Compound Data | Inactive or significantly less active |
| Comparator Or Baseline | Tipifarnib (R-enantiomer), IC50 = 0.6 nM |
| Quantified Difference | Qualitative loss of activity |
| Conditions | In vitro FTase inhibition assay |
Why This Matters
This qualitative difference is the scientific basis for purchasing the S enantiomer specifically as a negative control to validate the FTase-dependent mechanism of action of the R-enantiomer in cellular and biochemical assays.
- [1] Hargrove TY, Wawrzak Z, Liu J, et al. Pharmacological Characterization, Structural Studies, and In Vivo Activities of Anti-Chagas Disease Lead Compounds Derived from Tipifarnib. Antimicrob Agents Chemother. 2012 Jul;56(7):3833-44. View Source
